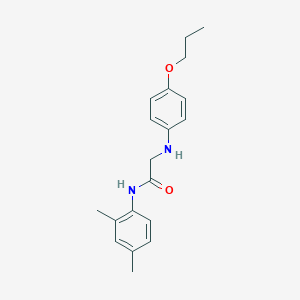
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of anilide compounds and is structurally similar to lidocaine, a local anesthetic drug.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, DPA can reduce neuronal excitability and decrease pain perception.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, analgesic effects, and neuroprotective effects. Additionally, DPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA in lab experiments is its relatively low toxicity compared to other anilide compounds. Additionally, DPA has a high degree of solubility in water, making it easy to work with in aqueous solutions. However, one of the limitations of using DPA in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research involving DPA. One area of interest is the development of DPA derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential therapeutic applications in various fields of medicine. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of DPA in humans.
Méthodes De Synthèse
DPA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with propionyl chloride, followed by the reaction of the resulting intermediate with 4-propoxyaniline. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, pain management, and neuroprotection. Several studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In pain management, DPA has been shown to have potent analgesic effects, making it a potential alternative to traditional painkillers. Additionally, DPA has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-11-23-17-8-6-16(7-9-17)20-13-19(22)21-18-10-5-14(2)12-15(18)3/h5-10,12,20H,4,11,13H2,1-3H3,(H,21,22) |
Clé InChI |
DXOUPWUEJHBEGQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)


![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)
![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284786.png)